4,4(5h)-Oxazoledimethanol, 2-phenyl-
Overview
Description
4,4(5h)-Oxazoledimethanol, 2-phenyl- is a heterocyclic compound that contains an oxazole ring with two hydroxymethyl groups and a phenyl group attached
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4,4(5h)-Oxazoledimethanol, 2-phenyl- may also interact with various biological targets.
Mode of Action
It has been suggested that similar compounds may act as antioxidants . In an antioxidant assay using the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•), the compound was found to scavenge the PTIO• radical in a dose-dependent manner . This suggests that 4,4(5h)-Oxazoledimethanol, 2-phenyl- may interact with its targets and induce changes through an electron-transfer (ET) plus H+ transfer mechanisms .
Biochemical Pathways
Based on its potential antioxidant activity , it can be inferred that it may influence pathways related to oxidative stress and free radical scavenging.
Result of Action
Based on its potential antioxidant activity , it can be inferred that it may help in neutralizing harmful free radicals and reducing oxidative stress at the molecular and cellular levels.
Action Environment
It has been suggested that the antioxidant activity of similar compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(5h)-Oxazoledimethanol, 2-phenyl- typically involves the condensation of 2-phenylglyoxal with amino alcohols under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 4,4(5h)-Oxazoledimethanol, 2-phenyl- may involve large-scale synthesis using similar methods as described above, with optimization for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4(5h)-Oxazoledimethanol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form corresponding dihydro or tetrahydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-phenyl-4,4(5h)-oxazoledicarboxylic acid.
Reduction: Formation of 2-phenyl-4,4(5h)-dihydrooxazole.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4,4(5h)-Oxazoledimethanol, 2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Oxazol-5(4H)-one: A related compound with a similar oxazole ring structure.
1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable chemical properties.
Uniqueness
4,4(5h)-Oxazoledimethanol, 2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxymethyl groups and phenyl ring make it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVCJESXVHLJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292037 | |
Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62203-32-1 | |
Record name | NSC79941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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